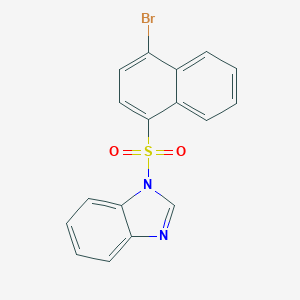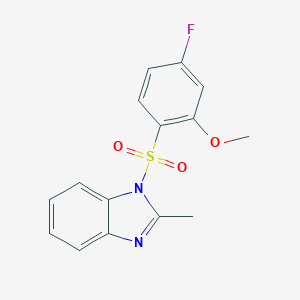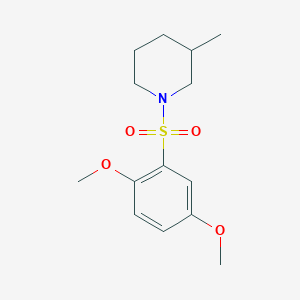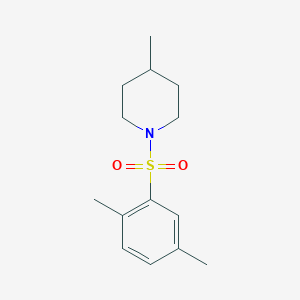
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine, also known as CES-101, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to have a unique mechanism of action that may be useful in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Catalytic Processes and Synthesis
Piperidine derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such processes are crucial for synthesizing carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, showing the versatility of piperidine compounds in facilitating complex organic reactions under mild conditions (Takács et al., 2014).
Antibacterial Agents
Sulfamoyl and piperidine functionalities have been combined to synthesize new derivatives with valuable antibacterial properties. The development of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives illustrates the potential of such compounds in contributing to the discovery of new antibacterial agents, showing promise against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Pharmaceutical Research
In pharmaceutical research, the synthesis and pharmacological screening of sulfa derivatives of 2-pipecoline-bearing 1,3,4-oxadiazole cores have been explored. These studies aim to discover new compounds with antibacterial and enzyme inhibitory activities, highlighting the therapeutic potential of piperidine-based sulfonamide derivatives in addressing health-related challenges (Aziz‐ur‐Rehman et al., 2017).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-4-20-14-9-11(2)13(16)10-15(14)21(18,19)17-8-6-5-7-12(17)3/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPVCAXJYNXBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCCC2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344635.png)

amine](/img/structure/B344637.png)